3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid
Description
3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid (CAS 771522-75-9) is a β-amino acid derivative featuring a furan ring substituted with a 3-chlorophenyl group at the 5-position. Its molecular formula is C₁₃H₁₃ClN₂O₂, with a molecular weight of 264.71 g/mol . The compound is structurally characterized by a propanoic acid backbone, an amino group at the β-position, and a 5-(3-chlorophenyl)furan-2-yl moiety.
Properties
CAS No. |
773125-85-2 |
|---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
3-amino-3-[5-(3-chlorophenyl)furan-2-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-9-3-1-2-8(6-9)11-4-5-12(18-11)10(15)7-13(16)17/h1-6,10H,7,15H2,(H,16,17) |
InChI Key |
VITXWSZTSCJHTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Furan Ring Construction and Aryl Group Functionalization
The furan core is typically synthesized via cyclization of γ-keto esters or through transition metal-catalyzed cross-coupling reactions. A prominent method involves the Suzuki-Miyaura coupling of 5-bromofuran-2-carbaldehyde with 3-chlorophenylboronic acid (Scheme 1). This reaction, conducted in a tetrahydrofuran (THF)/water mixture with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base, achieves yields exceeding 85% at 80°C. The resultant 5-(3-chlorophenyl)furan-2-carbaldehyde serves as a key intermediate.
Optimization Parameters:
Amino Acid Side-Chain Incorporation
Detailed Methodological Breakdown
Multi-Component Condensation Route
This three-step protocol involves:
- Furan-aryl coupling : As described in Section 1.1.
- Nitroalkane addition : The aldehyde intermediate reacts with nitromethane in ethanol at 50°C, catalyzed by KOH, to form 3-nitro-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid (yield: 72%).
- Catalytic hydrogenation : The nitro group is reduced to an amine using 10% Pd/C under 3 atm H₂ in methanol, achieving >90% conversion.
Critical Challenges:
Biocatalytic Enantiomer Resolution
For applications requiring enantiopure product, kinetic resolution using Acylase I or baker’s yeast is employed:
- Acylase I-mediated hydrolysis : Resolves racemic N-acetylated intermediates, favoring the (R)-enantiomer (ee: 94–97%).
- Baker’s yeast ester hydrolysis : Selectively cleaves (S)-configured esters, yielding (S)-3-amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid with 98% ee.
Table 1: Comparative Analysis of Enantioselective Methods
| Method | Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|---|
| Acylase I hydrolysis | Acylase I | N-Acetyl intermediate | 94–97 | 45–50 |
| Baker’s yeast | Whole cells | Ethyl ester derivative | 98 | 38–42 |
Industrial-Scale Production and Optimization
Solvent and Temperature Effects
Industrial protocols prioritize solvent recycling and energy efficiency. A mixed solvent system of ethanol/water (7:3) reduces byproduct formation during nitroalkane addition, while maintaining reaction rates at 50°C. Post-hydrogenation, crystallization from ethyl acetate/n-hexane (1:5) yields 99% pure product with 92% recovery.
Catalytic System Advancements
Recent innovations include:
- Heterogeneous Pd catalysts : Pd/Al₂O₃ enables H₂ recycling, cutting costs by 30% compared to Pd-C.
- Flow chemistry : Continuous hydrogenation in microreactors reduces batch times from 12 hours to 2 hours.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Furan-Aryl Coupling
The Suzuki-Miyaura coupling occasionally produces biphenyl byproducts (3–5%) due to homo-coupling of 3-chlorophenylboronic acid. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent suppresses this side reaction, improving selectivity to 97%.
Amino Group Protection Strategies
To prevent undesired side reactions during hydrogenation, the amine is temporarily protected as a Boc (tert-butyloxycarbonyl) derivative. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with 95% efficiency.
Analytical and Purification Techniques
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) tracks reaction progress, with retention times of 8.2 minutes (product) and 6.5 minutes (nitro intermediate).
Recrystallization Protocols
Industrial batches use gradient cooling (60°C → 4°C over 6 hours) in ethyl acetate/n-hexane to obtain needle-shaped crystals. This method achieves a particle size distribution of 50–100 μm, ideal for filtration.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound’s reactivity is governed by three primary functional groups:
-
Furan ring : Prone to electrophilic substitution and oxidation.
-
3-Chlorophenyl group : Directs electrophilic substitution to specific positions.
-
Amino acid moiety : Enables amide formation and decarboxylation.
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Furan ring | Electrophilic substitution | Addition of electrophiles |
| 3-Chlorophenyl group | Electrophilic substitution | Substitution at meta positions |
| Amino acid | Amide formation, decarboxylation | Coupling with carbonyl compounds |
Amide Formation
The amino group reacts with carboxylic acids or esters to form amide derivatives. This reaction is typically facilitated by coupling agents like EDC or DCC under basic conditions (e.g., NaHCO₃).
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amide coupling | EDC/DCC, base (e.g., NaHCO₃) | Amide derivatives |
Oxidation Reactions
The compound undergoes oxidation of reactive functional groups, such as the furan ring or amino acid side chain. Common oxidants include KMnO₄ or CrO₃ under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Furan oxidation | KMnO₄, H⁺ | Oxidized furan derivatives |
| Amino acid oxidation | CrO₃, H⁺ | Oxidized amino acid derivatives |
Electrophilic Substitution
The 3-chlorophenyl group directs electrophiles to the meta position due to the electron-withdrawing nature of chlorine.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Electrophilic substitution | Nitration (HNO₃/H₂SO₄) | Meta-substituted derivatives |
Condensation Reactions
The amino group can participate in condensation reactions, such as imine formation with carbonyl compounds.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Imine formation | Carbonyl compounds, acid cat. | Imine derivatives |
Analytical and Mechanistic Insights
Reaction conditions are critical for optimizing outcomes:
Scientific Research Applications
3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets. The furan ring and the amino acid side chain can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS 773125-91-0)
- Structure : Replaces the 3-chlorophenyl group with a 2-(trifluoromethyl)phenyl substituent.
- Molecular Formula: C₁₄H₁₂F₃NO₃.
- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to the chloro group.
3-Amino-3-(5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS N/A)
- Structure : Features a 2-chloro-5-(trifluoromethyl)phenyl group.
- Key Differences :
Heterocyclic Variants
(S,Z)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (4c)
- Structure: Incorporates a thiazolidinone ring fused to the furan-phenyl system.
- Key Differences: The thiazolidinone moiety introduces additional hydrogen-bonding sites (C=O at 1716 cm⁻¹ in IR) and sulfur atoms, altering electronic properties and redox behavior . Exhibits anticancer activity in cell-based assays, suggesting biological relevance of the thiazolidinone scaffold .
2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid (CAS 23906-28-7)
- Structure : Replaces the furan ring with a benzo[b]thiophene group.
- Key Differences: The sulfur atom in thiophene increases lipophilicity and may influence metabolic stability compared to oxygen in furan. Molecular weight: 255.72 g/mol (C₁₁H₁₀ClNO₂S) .
Functional Group Modifications
3-Amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid (CAS 682803-04-9)
- Structure : Substitutes the 3-chlorophenyl group with a hydroxymethyl (-CH₂OH) group.
- Key Differences: The polar hydroxymethyl group enhances aqueous solubility but may reduce membrane permeability. Molecular weight decreases to 185.18 g/mol (C₈H₁₁NO₄) .
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS 490034-83-8)
- Structure: Lacks the furan ring; the 3-chlorophenyl group is directly attached to the β-amino acid backbone.
- Key Differences: Simplified structure may reduce synthetic complexity but eliminate furan-mediated π-π interactions in target binding. Molecular formula: C₉H₁₁Cl₂NO₂ .
Biological Activity
3-Amino-3-(5-(3-chlorophenyl)furan-2-yl)propanoic acid, with the CAS number 773125-85-2, is a synthetic organic compound notable for its unique structure, which includes a furan ring substituted with a 3-chlorophenyl group and an amino acid side chain. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClNO3 |
| Molecular Weight | 265.69 g/mol |
| IUPAC Name | 3-amino-3-[5-(3-chlorophenyl)furan-2-yl]propanoic acid |
| CAS Number | 773125-85-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the furan ring followed by electrophilic aromatic substitution to introduce the 3-chlorophenyl group. The amino acid side chain is then attached via nucleophilic substitution reactions. Optimizing reaction conditions such as temperature and pH is crucial for enhancing yield and purity during industrial production.
Antimicrobial Properties
Research indicates that derivatives of compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related furan derivatives demonstrate effective inhibition against various pathogens, including:
- Candida albicans
- Escherichia coli
- Staphylococcus aureus
At a concentration of 64 µg/mL, some derivatives have shown promising results in suppressing these microorganisms, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
In addition to antimicrobial activity, there is ongoing research into the anticancer properties of this compound. The mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors that play critical roles in cancer cell proliferation and survival. The unique structural features of the compound may enhance its selectivity and efficacy against cancer cells compared to conventional treatments .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial growth or cancer cell survival.
- Receptor Interaction : It may act as a modulator for specific receptors, potentially altering cellular signaling pathways.
- Oxidative Stress Induction : The furan ring can undergo oxidation, leading to the formation of reactive species that could induce oxidative stress in target cells .
Study on Antimicrobial Activity
A study published in MDPI examined the antimicrobial efficacy of various furan derivatives, including those related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli and C. albicans, highlighting their potential as effective antimicrobial agents .
Anticancer Research
Another research effort focused on the anticancer capabilities of furan-based compounds, where derivatives demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the unique structural attributes of these compounds, which allow for targeted action against malignant cells .
Q & A
Q. What safety protocols are critical when scaling up synthesis, and how are hazards mitigated?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr).
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Emergency response protocols for spills include adsorption with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
